molecular formula C4H8O B1382133 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) CAS No. 350820-09-6

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)

Cat. No.: B1382133
CAS No.: 350820-09-6
M. Wt: 80.15 g/mol
InChI Key: ZWEHNKRNPOVVGH-AUOAYUKBSA-N
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Description

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is a deuterated form of 2-butanone, also known as methyl ethyl ketone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8O, and it is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can be synthesized through the dehydrogenation of 2-butanol in the presence of a deuterium source. The reaction is typically catalyzed by copper, zinc, or bronze at high temperatures . Another method involves the oxidation of isobutylbenzene in the presence of deuterium oxide or other deuterium-containing oxidizing agents .

Industrial Production Methods

Industrial production of 2-butanone-1,1,1,3,3,4,4,4-d8(9CI) follows similar synthetic routes but on a larger scale. The dehydrogenation of 2-butanol over a mixed copper and zinc catalyst is a common method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and other by-products.

    Reduction: It can be reduced to 2-butanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Acetic acid and other carboxylic acids.

    Reduction: 2-Butanol.

    Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can participate in hydrogen-deuterium exchange reactions, which can affect the kinetics and dynamics of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies and can affect the reaction kinetics, making this compound valuable for studying reaction mechanisms and pathways.

Biological Activity

2-Butanone-1,1,1,3,3,4,4,4-d8(9CI), also known as deuterated 2-butanone, is a stable isotopic variant of 2-butanone where hydrogen atoms are replaced by deuterium. This compound is utilized primarily in research settings due to its unique properties that allow for tracing and tracking in metabolic studies. The biological activity of this compound is essential for understanding its pharmacokinetics and potential toxicological effects.

  • Chemical Formula : C4H8O
  • Molecular Weight : Approximately 72.11 g/mol
  • CAS Registry Number : 1187-94-0
  • IUPAC Name : 2-butanone

Toxicokinetics

2-Butanone is rapidly absorbed through inhalation and dermal exposure. Studies indicate that exposure concentrations correlate significantly with blood concentrations in humans. For instance, exposure to 200 ppm for four hours resulted in blood concentrations ranging from 3.5 to 7.2 μg/mL .

Metabolism

The metabolism of 2-butanone involves various cytochrome P450 (CYP) enzymes. In rats treated with high doses of 2-butanone (1,080–1,500 mg/kg/day), there was an observed increase in CYP protein levels and activity of CYP-dependent monooxygenases . Notably, specific CYP isozymes such as CYP2B1 and CYP2B2 were induced following intraperitoneal administration .

Excretion

Approximately 5% of absorbed 2-butanone is excreted unchanged via urine; however, a significant portion (20–40%) is eliminated through the lungs . The urinary excretion rates are sensitive to the metabolic parameters associated with the compound's pharmacokinetics.

Neurotoxic Effects

A study highlighted the neurotoxic potential of butanone derivatives. In a controlled environment, rats exposed to high concentrations exhibited signs of neurotoxicity characterized by altered behavior and motor function .

Environmental Impact

Research indicates that 2-butanone can act as an attractant for certain mosquito species. Field studies showed varying levels of effectiveness when combined with other compounds such as carbon dioxide and lactic acid . The implications of this finding suggest potential applications in pest control strategies.

Summary of Biological Activity Data

StudyExposure LevelObserved Effects
Liira et al., 1988200 ppm for 4 hoursBlood concentration: 3.5 - 7.2 μg/mL
Brady et al., 1989Oral doses (1,080–1,500 mg/kg/day)Increased CYP protein levels
Cosnier et al., 2018Inhalation exposureInduction of CYP1A2 and CYP2E1 enzymes

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octadeuteriobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHNKRNPOVVGH-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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